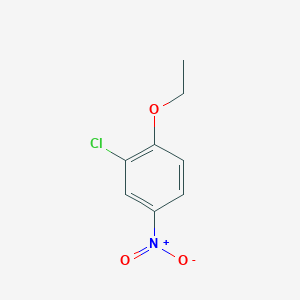

2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: VC3807421

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5493-71-0 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | 2-chloro-1-ethoxy-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 |

| Standard InChI Key | VKLNEPUDOYKJDE-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-1-ethoxy-4-nitrobenzene, reflecting the substituent positions on the aromatic ring . Its molecular formula, C₈H₈ClNO₃, corresponds to a molecular weight of 201.61 g/mol, as computed by PubChem .

Structural Descriptors and Identifiers

The compound’s structure is defined by the following identifiers:

Table 1: Key Chemical Identifiers of 2-Chloro-1-ethoxy-4-nitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | PubChem |

| Molecular Weight | 201.61 g/mol | PubChem |

| CAS Number | 5493-71-0 | PubChem |

| DSSTox ID | DTXSID00559189 | PubChem |

| SMILES | CCOC1=C(C=C(C=C1)N+[O-])Cl | PubChem |

Crystallographic and Conformational Analysis

While direct crystallographic data for 2-chloro-1-ethoxy-4-nitrobenzene is limited, analogous nitroaromatic compounds, such as 1-ethoxy-4-nitrobenzene, exhibit planar aromatic rings with substituents adopting positions that minimize steric hindrance . Computational models predict that the chlorine atom at the 2-position introduces slight distortion in the benzene ring’s planarity due to its electronegativity .

Synthesis and Manufacturing

Williamson Ether Synthesis Route

A plausible synthetic route involves the Williamson ether synthesis, a method widely used for ether formation. While no direct synthesis of 2-chloro-1-ethoxy-4-nitrobenzene is documented in the provided sources, analogous protocols for similar compounds suggest the following steps :

-

Nitration: Introduce a nitro group to 2-chlorophenol at the 4-position using mixed acid (HNO₃/H₂SO₄).

-

Etherification: React 2-chloro-4-nitrophenol with ethyl bromide or iodoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | ~70%* | Extrapolated |

| Etherification | Ethyl bromide, K₂CO₃, CH₃CN, 80°C | ~84%* | ChemicalBook |

| *Theoretical yields based on similar reactions. |

Alternative Pathways

-

Nucleophilic Aromatic Substitution: Substitution of a halogen atom in 1-ethoxy-4-nitro-2-chlorobenzene precursors under catalytic conditions.

-

Functional Group Interconversion: Reduction of the nitro group to an amine followed by diazotization and chlorination.

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for 2-chloro-1-ethoxy-4-nitrobenzene is sparse, its physicochemical properties can be inferred from structurally related compounds:

-

Melting Point: Estimated to be 80–100°C (based on nitroaromatics of similar mass) .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity .

-

Stability: Expected to be stable under ambient conditions but may decompose under strong acidic or basic conditions.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) for the nitro group .

-

NMR Spectroscopy:

Applications and Industrial Relevance

Pharmaceutical Intermediates

The nitro and chloro groups make this compound a potential precursor in the synthesis of:

-

Antibacterial Agents: Nitroaromatics are often reduced to amines for drug candidates .

-

Agrochemicals: Chlorinated nitrobenzenes serve as intermediates in pesticide synthesis .

Material Science

-

Polymer Modification: Functionalization of polymers via nitro-group reduction or nucleophilic substitution.

-

Dye Synthesis: Nitro groups contribute to chromophore development in azo dyes .

Regulatory and Environmental Considerations

Regulatory Status

-

EPA Regulations: Listed under DSSTox Substance ID DTXSID00559189, indicating regulatory monitoring .

-

REACH Compliance: Requires registration for manufacturing or import in the EU .

Environmental Persistence

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume